![molecular formula C29H39ClN7O2P B606365 Brigatinib CAS No. 1197953-54-0](/img/structure/B606365.png)
Brigatinib
Overview
Description
Brigatinib is an antineoplastic (cancer) agent used to treat metastatic non-small cell lung cancer in patients who have certain types of abnormal anaplastic lymphoma kinase (ALK) gene . It interferes with the growth of cancer cells, which are eventually destroyed by the body .
Synthesis Analysis
Brigatinib is primarily metabolized by cytochrome P450 (CYP) 3A . It shows dose linearity over the dose range of 60–240 mg once daily . A high-fat meal had no clinically meaningful effect on systemic exposures of brigatinib .
Molecular Structure Analysis
The molecular formula of brigatinib is C29H39ClN7O2P . The chemical structure of brigatinib is constructed around a bisanilinopyrimidine core, containing a C4 aniline with an ortho dimethylphosphine oxide substituent .
Chemical Reactions Analysis
Brigatinib is primarily metabolized by cytochrome P450 (CYP) 3A . Results of clinical drug–drug interaction studies and physiologically based pharmacokinetic analyses have demonstrated that coadministration of strong or moderate CYP3A inhibitors or inducers with brigatinib should be avoided .
Physical And Chemical Properties Analysis
Scientific Research Applications
Treatment of ALK-Positive Non-Small Cell Lung Cancer (NSCLC)
Brigatinib is a central nervous system-active second-generation anaplastic lymphoma kinase (ALK) inhibitor that targets a broad range of ALK rearrangements in patients with non-small cell lung cancer (NSCLC) . The pooled objective response rate (ORR) and disease control rate (DCR) of brigatinib were 64% and 88%, respectively .
Overcoming Resistance to First- and Second-Generation ALK Inhibitors
Brigatinib has shown to overcome mechanisms of resistance to first- and second-generation ALK inhibitors in preclinical models . It maintains substantial activity against all 17 secondary ALK mutants tested in cellular assays .
Superior Efficacy in First-Line Treatment
Brigatinib used as first-line treatment yielded superior progression-free survival (PFS) compared with brigatinib used as other treatment lines . The highest median PFS (mPFS) was reached in first-line treatment (24.00 months), followed by post-crizotinib second-line treatment (mPFS=16.26 months), and second-line with any prior ALK tyrosine kinase inhibitors (mPFS=12.96 months) .
Robust Intracranial Progression-Free Survival (PFS)
Among patients with any baseline brain metastases, the pooled intracranial ORR (iORR) was estimated as 54% for any treatment line, and 60% for first-line treatment . Intracranial PFS (iPFS) reached 19.26 months in patients with any baseline brain metastases .
Overcoming Resistance to Crizotinib
Brigatinib is a new second-generation ALK inhibitor that was developed to overcome resistance to crizotinib . In a multi-center phase II study, brigatinib showed strong effectiveness among patients with crizotinib-refractory ALK-positive NSCLC .
Inhibition of ALK Phosphorylation
Brigatinib has been shown to inhibit ALK phosphorylation in PC12 cells ectopically expressing various ALK mutants, such as ALK-G1128A, ALK-I1171N, ALK-F1174L, ALK-R1192P, ALK-F1245C, ALK-R1275Q and ALK-Y1278S .
Treatment of ROS1-Positive NSCLC
Brigatinib is also a potent and selective inhibitor of c-ros oncogene 1 (ROS1) tyrosine kinase, and is approved for treating adults with advanced ROS1-positive NSCLC .
Comparison with Other Second-Generation ALK Inhibitors
In silico systems biology-based mechanistic models have been created to explore the potential differences between brigatinib and other second-generation ALK inhibitors, such as alectinib . This could help identify the strengths and weaknesses of the mechanisms of action of both drugs as first-line treatment for ALK+ NSCLC patients .
Safety And Hazards
Brigatinib can cause serious side effects such as lung problems, vision problems, high blood pressure, high blood sugar, very slow heartbeats, muscle damage, or pancreatitis . If coadministration with a strong or moderate CYP3A inhibitor cannot be avoided, the dose of brigatinib should be reduced by approximately 50% (strong CYP3A inhibitor) or approximately 40% (moderate CYP3A inhibitor), respectively .
Future Directions
Brigatinib has shown superior efficacy compared with crizotinib in terms of both systemic and intracranial disease . This trial establishes brigatinib as a novel first-line option for ALK-TKI naïve ALK-positive NSCLC, along with alectinib . Brigatinib in combination with anti-EGFR antibodies is a promising strategy to overcoming triple mutations .
properties
IUPAC Name |
5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39ClN7O2P/c1-35-15-17-37(18-16-35)21-11-13-36(14-12-21)22-9-10-24(26(19-22)39-2)33-29-31-20-23(30)28(34-29)32-25-7-5-6-8-27(25)40(3,4)38/h5-10,19-21H,11-18H2,1-4H3,(H2,31,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILRADAXUVEEIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39ClN7O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027929 | |
Record name | Brigatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Brigatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12267 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Brigitanib acts as a tyrosine kinase inhibitor with activity against multiple kinases including ALK, ROS1, insulin-like growth factor 1 receptor and against EGFR deletions and point mutations. It acts by inhibiting ALK phosphorylation and the activation of downstream signaling proteins. | |
Record name | Brigatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12267 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Brigatinib | |
CAS RN |
1197953-54-0 | |
Record name | Brigatinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197953540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brigatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12267 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Brigatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-((5-chloro-2-((2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BRIGATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYW8DB273J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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